1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Overview
Description
1,7,13-Trioxa-4,10,16-triazacyclooctadecane, also known as "TODA," is a cyclic compound with a molecular formula of C10H22N4O3. It is a widely studied compound in the field of chemistry due to its unique structure and properties. The compound is synthesized through a variety of methods and has several applications in scientific research.
Scientific Research Applications
Lithium Isotope Separation
1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3) has been used in the separation of lithium isotopes. A study found that using an ion exchange resin with N3O3 as an anchor group, the lighter isotope, ^6Li, concentrated in the resin phase, while the heavier isotope, ^7Li, was enriched in the fluid phase. This was demonstrated through column chromatography using ammonium chloride solution as an eluent, achieving a separation factor of 1.068 (Kim, Jeong, Jeon, & Lee, 1997).
Lanthanide Ion Binding Characterization
The binding properties of lanthanide ions to macrocyclic ligands, including 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, were characterized using europium(III) luminescence spectroscopy. This research provides insights into the complexation behavior of these ligands, influencing the formation constants of metal chelates based on the ring size and number of coordinating sites (Wang & Horrocks, 1997).
Synthesis and Binding Properties
Studies on the synthesis of derivatives of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane have been conducted, examining their binding properties and the formation of intramolecular macroring-sidearm complexes. A specific focus was placed on how these compounds interact with various sidearms and how they fold to form intramolecular, doubly-hydrogen bonded complexes (Tsesarskaja et al., 1992).
properties
IUPAC Name |
1,7,13-trioxa-4,10,16-triazacyclooctadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXRCNUPDEZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCNCCOCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,13-Trioxa-4,10,16-triazacyclooctadecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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